(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Descripción
Propiedades
IUPAC Name |
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRUTSPEDPIBP-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the azabicyclohexane core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclohexane structure. The bromophenyl group is then introduced through a substitution reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromophenyl group may interact with receptors or enzymes, while the azabicyclohexane structure can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
Stereochemical Influences
Enantiomeric purity is critical for activity:
- The (1S,5R) configuration in the target compound contrasts with the (1R,5S) enantiomer of the naphthalen-2-yl derivative, which is pharmacologically active as a triple reuptake inhibitor .
- The (-)-enantiomer of the 3,4-dichlorophenyl analogue shows 50-fold higher dopamine reuptake inhibition than its (+)-counterpart, highlighting stereoselectivity in receptor binding .
Physicochemical and Formulation Properties
Table 2: Physical and Formulation Comparisons
| Property | (1S,5R)-1-(4-Bromophenyl) | (1R,5S)-1-(Naphthalen-2-yl) | Bicifadine (4-Methylphenyl) |
|---|---|---|---|
| Molecular Weight | 274.58 g/mol | 285.76 g/mol | 187.29 g/mol |
| Salt Form | Hydrochloride | Hydrochloride | Free base or HCl salt |
| Crystal Structure | Not reported | Envelope conformation | Defined boat conformation |
| Sustained Release Formulation | Not developed | Hypromellose/lactose matrix | Immediate release |
| Key Excipients | N/A | Lactose monohydrate, Mg stearate | Not specified |
- The naphthalen-2-yl derivative utilizes a sustained-release formulation achieving 50% dissolution at 4 hours and 80% at 8 hours , whereas the bromophenyl analogue lacks such data .
- Bicifadine’s 4-methylphenyl group contributes to rapid absorption in immediate-release forms, contrasting with halogenated derivatives that may require tailored delivery systems .
Actividad Biológica
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, with the CAS number 863679-45-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which may influence its interaction with biological targets.
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
- Structure : The compound features a bromophenyl group attached to a nitrogen-containing bicyclic framework, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the azabicyclo[3.1.0]hexane family exhibit various biological activities, including antitumor effects and interactions with opioid receptors. The following sections detail specific findings related to the biological activity of (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane.
Antitumor Activity
A study focused on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles demonstrated significant cytostatic effects on 3T3-SV40 cells, a model for transformed cell lines. The treatment with compounds similar to (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane resulted in:
- Inhibition of Cell Growth : The compounds significantly reduced cell multiplication capacity compared to controls.
- Cell Cycle Arrest : The treated cells showed an accumulation in the G0/G1 phase of the cell cycle, indicating a halt in progression towards mitosis.
| Compound | Growth Inhibition (fold) | Cell Cycle Phase Accumulation |
|---|---|---|
| (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane | 2.4 | G0/G1 phase |
| Cisplatin | 1.6 | S/G2 phase |
These results suggest that (1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane may possess potent antitumor properties comparable to established chemotherapeutics like cisplatin .
Opioid Receptor Interaction
Compounds containing the azabicyclo structure have been studied for their potential as opioid receptor antagonists. These interactions are crucial for developing analgesics that mitigate pain without the addictive properties associated with traditional opioids.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of azabicyclo compounds:
- Synthesis and Evaluation : A recent publication highlighted the synthesis of derivatives from the azabicyclo framework and their evaluation for antinociceptive activity, suggesting that modifications to the structure can enhance biological efficacy .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might inhibit histone deacetylases, which play a role in cancer progression and cellular differentiation .
Q & A
Q. What are the recommended methods for synthesizing (1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, and how can its stereochemical purity be validated?
Synthesis typically involves cyclopropanation strategies or ring-closing reactions, with stereochemical control achieved via chiral auxiliaries or catalysts. Post-synthesis, stereochemical purity is validated using:
- Single-crystal X-ray diffraction to confirm absolute configuration (as demonstrated for analogous fluorophenyl derivatives) .
- Chiral HPLC or NMR spectroscopy with chiral shift reagents.
- Polarimetry to compare optical rotation with reference data.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of airborne particles.
- Waste disposal: Segregate halogenated waste for specialized treatment .
- Stability: Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.
Q. How is the crystal structure of this compound resolved, and what conformational insights does it provide?
Single-crystal X-ray diffraction is the gold standard. For example, studies on the fluorophenyl analog revealed:
- Envelope conformation in the bicyclo[3.1.0]hexane ring, with the nitrogen atom at the "flap" position .
- Hydrogen-bonding interactions between the azonia nitrogen and counterions (e.g., Cl⁻), stabilizing the crystal lattice .
Table 1: Representative crystallographic data for analogous compounds
| Parameter | Value (Fluorophenyl analog) | Value (Bromophenyl analog) |
|---|---|---|
| Space group | P2₁2₁2₁ | P1 |
| Unit cell (Å) | a=6.9146, b=7.8048, c=19.448 | a=8.2595, b=10.0175, c=12.5257 |
| V (ų) | 1049.6 | 1016.45 |
Advanced Research Questions
Q. How does the conformation of the bicyclo[3.1.0]hexane ring influence the compound’s reactivity in catalytic or pharmacological applications?
The envelope conformation places the nitrogen atom in a sterically hindered position, which:
- Limits nucleophilic reactivity at the nitrogen center.
- Enhances stability in protic environments, making it suitable for drug delivery systems (e.g., prodrug formulations) .
- Modulates π-π stacking with aromatic residues in target proteins, as seen in molecular docking studies of related bicyclic amines.
Q. What spectroscopic techniques are most effective for detecting trace impurities or diastereomers in this compound?
- High-resolution mass spectrometry (HR-MS): Identifies halogen isotopic patterns (e.g., Br⁷⁹/Br⁸¹) and confirms molecular weight.
- 2D NMR (COSY, NOESY): Resolves diastereomers by correlating proton-proton couplings and nuclear Overhauser effects.
- X-ray photoelectron spectroscopy (XPS): Detects bromine oxidation states, critical for verifying purity in halogenated analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Batch-to-batch variability in stereochemical purity.
- Assay conditions (e.g., pH, solvent polarity affecting solubility).
Methodological solutions: - Standardized bioactivity protocols (e.g., fixed solvent systems, controlled temperature).
- Comparative studies with structurally defined analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .
Q. What strategies optimize in vitro pharmacological testing for this compound’s neuroactive or antimicrobial potential?
- Blood-brain barrier (BBB) penetration assays: Use parallel artificial membrane permeability assays (PAMPA) to predict CNS activity.
- Microfluidic cytotoxicity platforms: Enable high-throughput screening against bacterial biofilms or neuronal cell lines.
- Metabolic stability tests: Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. How do electronic effects of the 4-bromophenyl substituent impact comparative studies with halogenated analogs?
The bromine atom’s electron-withdrawing effect and steric bulk influence:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
